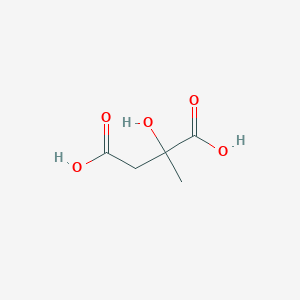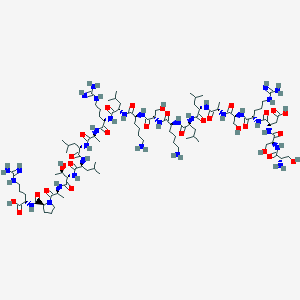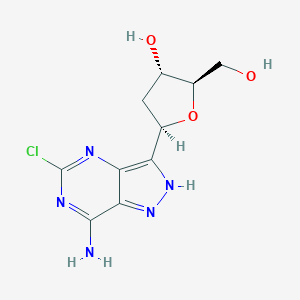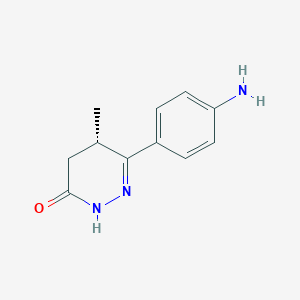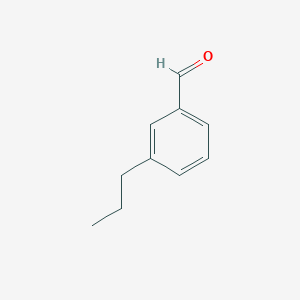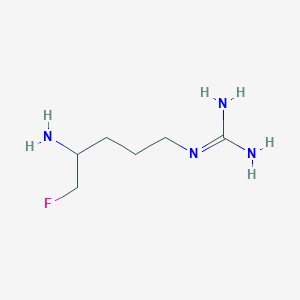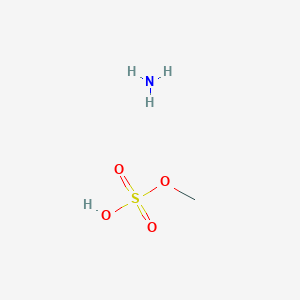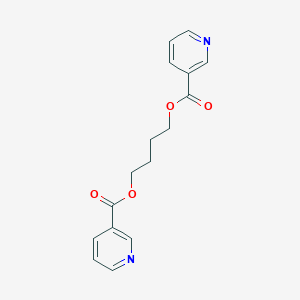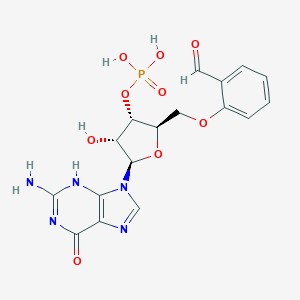
2-Formylphenyl guanosine monophosphate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylphenyl guanosine monophosphate ester (2fGMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a modified nucleotide that can be incorporated into RNA molecules, making it a valuable tool for studying RNA structure and function.
Mecanismo De Acción
The mechanism of action of 2-Formylphenyl guanosine monophosphate ester is not fully understood, but it is believed to affect RNA structure and function by altering the hydrogen bonding and stacking interactions between nucleotides. The formyl group may also introduce steric hindrance, leading to changes in RNA conformation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Formylphenyl guanosine monophosphate ester are still being studied, but it has been shown to affect RNA stability and folding. It may also affect RNA-protein interactions and gene expression. However, more research is needed to fully understand the effects of 2-Formylphenyl guanosine monophosphate ester on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Formylphenyl guanosine monophosphate ester in lab experiments is its ability to selectively modify RNA molecules. This allows researchers to study the effects of the modification on specific RNA molecules and to compare the results to unmodified RNA. Additionally, 2-Formylphenyl guanosine monophosphate ester is relatively easy to synthesize and can be incorporated into RNA using enzymatic methods. However, one limitation of using 2-Formylphenyl guanosine monophosphate ester is that it may affect RNA stability and folding, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 2-Formylphenyl guanosine monophosphate ester in scientific research. One area of interest is the study of RNA-protein interactions and the identification of RNA-binding proteins. Additionally, 2-Formylphenyl guanosine monophosphate ester could be used to study the effects of RNA modifications on gene expression and protein synthesis. Finally, the development of new methods for incorporating 2-Formylphenyl guanosine monophosphate ester into RNA molecules could expand its use in research.
Métodos De Síntesis
The synthesis of 2-Formylphenyl guanosine monophosphate ester involves the modification of guanosine monophosphate (GMP) at the 2-position of the phenyl ring with a formyl group. This modification can be achieved using various chemical methods, including the Vilsmeier-Haack reaction, the Reissert reaction, and the Pinner reaction. The most commonly used method is the Vilsmeier-Haack reaction, which involves the reaction of GMP with N,N-dimethylformamide dimethyl acetal and phosphorus oxychloride.
Aplicaciones Científicas De Investigación
2-Formylphenyl guanosine monophosphate ester has several applications in scientific research, particularly in the study of RNA structure and function. It can be incorporated into RNA molecules using enzymatic methods, allowing researchers to study the effects of the modification on RNA stability, folding, and interaction with other molecules. Additionally, 2-Formylphenyl guanosine monophosphate ester can be used as a probe to study RNA-protein interactions and to identify RNA-binding proteins.
Propiedades
Número CAS |
109606-33-9 |
|---|---|
Nombre del producto |
2-Formylphenyl guanosine monophosphate ester |
Fórmula molecular |
C17H18N5O9P |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2-formylphenoxy)methyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H18N5O9P/c18-17-20-14-11(15(25)21-17)19-7-22(14)16-12(24)13(31-32(26,27)28)10(30-16)6-29-9-4-2-1-3-8(9)5-23/h1-5,7,10,12-13,16,24H,6H2,(H2,26,27,28)(H3,18,20,21,25)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
HPELIFRLXVOOIF-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
SMILES |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O |
Sinónimos |
2-formylphenyl guanosine monophosphate ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

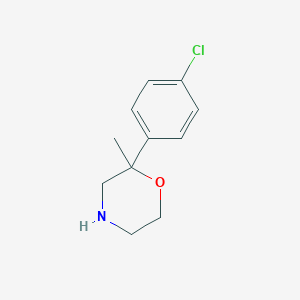
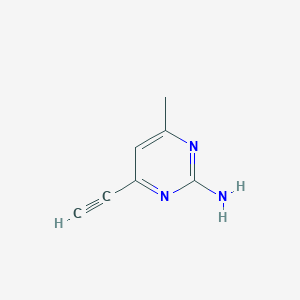
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
